1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane

Beschreibung

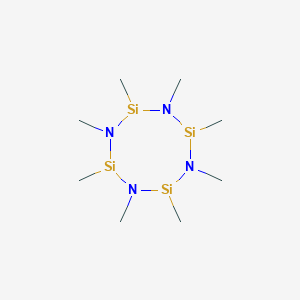

1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane is a cyclic silazane compound with a four-membered ring structure containing alternating silicon and nitrogen atoms. Each silicon atom is bonded to two methyl groups, resulting in a highly symmetrical molecule. Key identifiers include:

- CAS Number: 1020-84-4 (primary reference) ; a conflicting CAS (2587-47-5) is noted in some sources , possibly due to structural isomerism or nomenclature inconsistencies.

- Molecular Formula: C₈H₂₈N₄Si₄

- Molecular Weight: 292.68 g/mol

- Structure: A cyclotetrasilazane ring (Si-N repeating units) with eight methyl substituents .

This compound is commercially available and used in materials science, particularly as a precursor for silicon-based ceramics or polymers due to its reactive Si-N bonds .

Eigenschaften

CAS-Nummer |

2587-47-5 |

|---|---|

Molekularformel |

C8H28N4Si4 |

Molekulargewicht |

292.68 g/mol |

IUPAC-Name |

1,2,3,4,5,6,7,8-octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane |

InChI |

InChI=1S/C8H28N4Si4/c1-9-13(5)10(2)15(7)12(4)16(8)11(3)14(9)6/h13-16H,1-8H3 |

InChI-Schlüssel |

BGMNUYOGMMCWIX-UHFFFAOYSA-N |

SMILES |

CN1[Si](N([Si](N([Si](N([Si]1C)C)C)C)C)C)C |

Kanonische SMILES |

CN1[SiH](N([SiH](N([SiH](N([SiH]1C)C)C)C)C)C)C |

Andere CAS-Nummern |

2587-47-5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Reaction of Hexamethyldisilazane with Silicon Tetrachloride

The primary and most established method for synthesizing this compound involves the reaction between hexamethyldisilazane and silicon tetrachloride under strictly anhydrous conditions. This reaction is typically catalyzed by a tertiary amine to facilitate the cyclization process and formation of the silazane ring.

The overall reaction can be represented as:

$$

4 (CH3)3SiNH2 + SiCl4 \rightarrow (CH3)2Si4N4(CH3)8 + 4 HCl

$$

- Reagents: Hexamethyldisilazane and silicon tetrachloride

- Conditions: Anhydrous environment, presence of tertiary amine catalyst

- Process: Controlled addition of silicon tetrachloride to hexamethyldisilazane, maintaining low moisture to prevent hydrolysis

- Outcome: Formation of the cyclic tetrameric silazane with elimination of hydrogen chloride

This method is favored industrially due to its relatively straightforward approach and the ability to scale up with high yield and purity. Post-reaction, purification steps such as distillation are employed to isolate the desired cyclic silazane product from by-products and residual reagents.

Industrial Production Techniques

In industrial settings, the synthesis closely follows the laboratory-scale reaction but incorporates process optimizations for efficiency and product quality:

- Large-scale reactors equipped with precise temperature and moisture control

- Continuous or semi-batch operation to maintain steady-state conditions

- Use of distillation and fractional condensation to purify the cyclic silazane from linear or oligomeric silazane by-products

- Catalyst optimization to improve reaction rates and selectivity toward the cyclic tetramer

Alternative Routes and Related Siloxane Preparations

While the direct synthesis of this compound is primarily through silicon tetrachloride and hexamethyldisilazane, related compounds such as octamethylcyclotetrasiloxane (a siloxane analog) are prepared via hydrolysis and polymerization of dimethyldichlorosilane. This process involves:

- Dropwise addition of dimethyldichlorosilane to water at controlled temperatures (30-40°C)

- Hydrolysis and neutralization with sodium hydroxide

- Cracking under vacuum at 120-140°C

- Fractional distillation to isolate cyclic siloxane products

Although this method pertains to siloxanes rather than silazanes, it provides insights into the handling of silicon-based cyclic compounds and purification techniques relevant to silazane synthesis.

Polymerization and Ring-Opening Mechanisms

This compound can undergo ring-opening polymerization catalyzed by rare earth solid super acids, which is significant in the production of silicone polymers. This polymerization is relevant for modifying the compound post-synthesis but also informs the stability and handling conditions during preparation.

Reaction Analysis and Conditions

| Aspect | Details |

|---|---|

| Reagents | Hexamethyldisilazane, Silicon tetrachloride |

| Catalysts | Tertiary amines (e.g., triethylamine) |

| Reaction Environment | Anhydrous, inert atmosphere (e.g., nitrogen or argon) |

| Temperature Range | Typically ambient to moderate heating (exact conditions vary with catalyst and scale) |

| By-products | Hydrogen chloride (HCl), which is removed during reaction |

| Purification | Distillation under reduced pressure to isolate cyclic tetramer |

| Yield | High, dependent on moisture control and catalyst efficiency |

| Safety Considerations | Handling of moisture-sensitive reagents and corrosive HCl by-product |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hexamethyldisilazane + SiCl4 | Hexamethyldisilazane, SiCl4 | Anhydrous, tertiary amine catalyst | High purity, scalable | Requires strict moisture control |

| Industrial scale synthesis | Same as above | Controlled temp, vacuum distillation | Optimized yield and purity | Complex equipment needed |

| Related siloxane synthesis (for context) | Dimethyldichlorosilane, water | Hydrolysis, cracking, distillation | Established for siloxanes | Not directly for silazanes |

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form siloxane derivatives.

Reduction: Reduction reactions can lead to the formation of silazane derivatives with different substituents.

Substitution: The methyl groups attached to the silicon atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, to facilitate the exchange of functional groups.

Major Products Formed:

Oxidation: Siloxane derivatives.

Reduction: Silazane derivatives with different substituents.

Substitution: Compounds with various functional groups attached to the silicon atoms.

Wissenschaftliche Forschungsanwendungen

1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

Biology: The compound is utilized in the modification of biomolecules and as a protective agent for sensitive biological samples.

Wirkmechanismus

The mechanism of action of 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane involves its ability to form stable bonds with various substrates. The silicon-nitrogen bonds in the compound are highly reactive, allowing it to interact with different molecular targets. This reactivity is harnessed in various applications, such as catalysis and material synthesis. The molecular pathways involved in these interactions depend on the specific application and the nature of the substrates .

Vergleich Mit ähnlichen Verbindungen

Cyclotetrasiloxanes: Octamethylcyclotetrasiloxane (D4)

Key Differences :

- Heteroatoms : Cyclotetrasiloxanes (e.g., D4) feature oxygen atoms in the ring (Si-O-Si), while cyclotetrasilazanes contain nitrogen (Si-N-Si) .

- Reactivity : Siloxanes (D4) are hydrolytically stable and widely used in silicone production, whereas silazanes react readily with water or alcohols, releasing ammonia .

- Applications : D4 is a precursor for polydimethylsiloxanes (PDMS) in cosmetics and lubricants ; cyclotetrasilazanes are niche intermediates for high-temperature ceramics .

Cyclotrisilazanes: Hexamethylcyclotrisilazane

Key Differences :

- Ring Size : Cyclotrisilazanes have a three-membered ring (Si₃N₃), leading to higher ring strain and reactivity compared to the four-membered cyclotetrasilazane .

- Substituents : Hexamethylcyclotrisilazane (CAS 1009-93-4) has six methyl groups, reducing steric hindrance but increasing susceptibility to ring-opening reactions .

Phenyl-Substituted Cyclotetrasilazanes

These bulkier substituents:

Vinyl-Modified Cyclotetrasiloxanes

Unlike cyclotetrasilazanes, these are used in silicone elastomers and adhesives .

Biologische Aktivität

1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane (CAS No. 2587-47-5) is an organosilicon compound characterized by its unique cyclic structure composed of alternating silicon and nitrogen atoms, each bonded to two methyl groups. This compound has garnered attention due to its diverse applications in fields such as chemistry, biology, and materials science. Understanding its biological activity is crucial for its safe application in various scientific and industrial contexts.

- Molecular Formula: C8H28N4Si4

- Molecular Weight: 292.68 g/mol

- IUPAC Name: 1,2,3,4,5,6,7,8-octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane

-

Structure:

The biological activity of this compound can be attributed to its ability to interact with biological molecules through various mechanisms:

- Polymerization: The compound can undergo ring-opening polymerization in the presence of catalysts such as rare earth solid super acids. This property is utilized in synthesizing silicone-based polymers which may have biological applications.

- Modification of Biomolecules: It is used to modify biomolecules and protect sensitive biological samples from degradation.

Toxicity and Irritation

Research indicates that this compound can cause:

- Skin Irritation: Direct contact may lead to irritation.

- Eye Irritation: Serious eye damage may occur upon exposure.

- Respiratory Irritation: Inhalation of vapors can cause respiratory issues.

Research Findings and Case Studies

A limited number of studies have been conducted specifically on the biological activity of this compound. However, relevant findings include:

- Cell Viability Studies:

-

Protective Agent in Biological Samples:

- The compound has been evaluated for its effectiveness as a protective agent in preserving the integrity of biological samples during storage and analysis. Its unique chemical structure allows it to stabilize sensitive biomolecules against environmental degradation.

Applications in Scientific Research

-

Chemical Synthesis:

- It serves as a precursor for synthesizing other organosilicon compounds and is utilized in various chemical reactions due to its reactivity.

-

Biological Applications:

- The compound's ability to modify biomolecules opens avenues for research in drug delivery systems and biosensors.

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Respiratory Irritation | Possible |

| Cytotoxicity | Varies by derivative; some exhibit selective toxicity |

| Protective Agent | Effective in stabilizing biomolecules |

Q & A

Basic Research Questions

Q. How should researchers design experiments to characterize the physicochemical properties of 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane?

- Methodological Answer : Begin with peer-reviewed literature reviews and gray literature searches (e.g., technical reports, dissertations) to identify existing data gaps. Use databases like NIST Chemistry WebBook for validated spectral data (e.g., IR, NMR) . Prioritize parameters such as vapor pressure, hydrophobicity, and thermal stability using standardized TSCA protocols . For novel properties, employ factorial experimental designs to isolate variables like temperature and solvent polarity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow JIS Z 7253:2019 standards for chemical handling:

- Use fume hoods or ventilated enclosures to prevent inhalation of vapors.

- Store in sealed, grounded containers away from ignition sources.

- Implement emergency procedures for skin/eye contact (e.g., 15-minute flushing with water) and accidental ingestion (immediate medical consultation) .

- Validate protocols using hazard "heat maps" to prioritize risks like flammability or reactivity .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document synthesis conditions (e.g., catalyst type, reaction time) using the conceptual model framework for chemical processes . Cross-validate results with independent replicates and control for batch-to-batch variability via gas chromatography-mass spectrometry (GC-MS). Reference NIST-standardized synthetic pathways for cyclosilazanes .

Advanced Research Questions

Q. How can conflicting data on the environmental fate of this compound be resolved?

- Methodological Answer : Apply decision logic trees to screen studies for bias (e.g., incomplete fate descriptors or non-peer-reviewed sources) . Use probabilistic modeling to reconcile discrepancies in biodegradation rates or bioaccumulation potential. Prioritize studies adhering to OECD Test Guidelines for environmental hazard assessment . For unresolved conflicts, conduct meta-analyses of gray literature and TSCA submissions .

Q. What theoretical frameworks guide the study of this compound’s reactivity in polymer applications?

- Methodological Answer : Link experiments to siloxane/silazane polymerization theories, such as ring-opening mechanisms or cross-linking kinetics . Use computational tools (e.g., COMSOL Multiphysics) to simulate reaction pathways and validate with spectroscopic data . Align findings with Hofstede’s paradigm for systematic variable selection in materials science .

Q. How can AI-driven automation optimize experimental workflows for studying this compound?

- Methodological Answer : Integrate AI platforms for autonomous parameter optimization (e.g., reaction temperature, stoichiometry). Train models on existing datasets from peer-reviewed literature and TSCA submissions . Implement real-time adjustments using smart laboratory systems with embedded sensors for data collection .

Q. What methodologies address the compound’s potential endocrine-disrupting effects in toxicological studies?

- Methodological Answer : Design in vitro assays (e.g., ERα/ERβ binding assays) using tiered PECO (Population, Exposure, Comparator, Outcome) criteria . Cross-reference hazard prioritization matrices to identify critical endpoints . For in vivo studies, apply longitudinal factorial designs to assess dose-response relationships .

Key Takeaways

- Interdisciplinary Integration : Combine computational, experimental, and theoretical frameworks to address data gaps .

- Risk Mitigation : Use hazard heat maps and PECO criteria to prioritize high-impact studies .

- Innovative Tools : Leverage AI and factorial designs for scalable, reproducible research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.